Field: This compound has been used in the field of cancer research .
Application: A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were tested for their anticancer activities against PC3, K562, and HeLa cell lines .
Method: The compounds were synthesized through a structural optimization strategy . The anticancer activities of 25 new target compounds were evaluated by the MTT assay .
Results: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively .
Field: The compound has been used in the field of drug development .
Application: Trifluoromethyl group-containing drugs have been reviewed over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs .
Method: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results: More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C8H9F3N2O2S, and it has a molecular weight of 254.23 g/mol. This compound is recognized for its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
The reactions typically involve various reagents:
This compound has garnered interest for its potential biological activities. It is studied for its role as an enzyme inhibitor and receptor modulator, which could lead to therapeutic applications in treating various diseases. The trifluoromethyl group enhances its binding affinity and selectivity towards biological targets, making it a candidate for drug development aimed at improving efficacy and safety profiles.
The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methanesulfonyl chloride. This reaction is conducted in the presence of a base such as triethylamine and is performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production follows similar methods but utilizes larger reactors and optimized conditions for scale-up .
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. The presence of both an amino group and a trifluoromethyl group enhances its utility in synthetic chemistry and biological research.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's trifluoromethyl group increases its lipophilicity, facilitating penetration through cell membranes. Once inside cells, it can modulate the activity of target proteins, leading to diverse biological effects.